molecular formula C9H20Cl2N2O B2808823 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1622351-32-9

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2808823
CAS No.: 1622351-32-9
M. Wt: 243.17
InChI Key: XCVSCYVDBOOPGC-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O and a molecular weight of 243.17 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane: A similar compound with a tert-butyl group instead of a methyl group.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:

Uniqueness

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinctive chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11-6-7-12-9(8-11)2-4-10-5-3-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVSCYVDBOOPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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